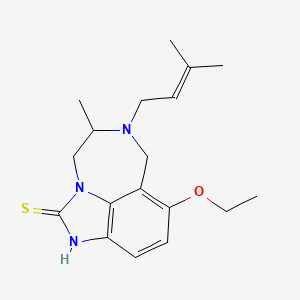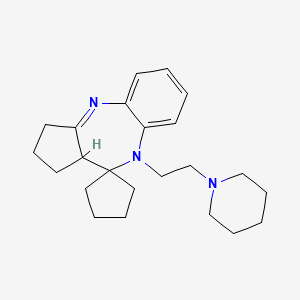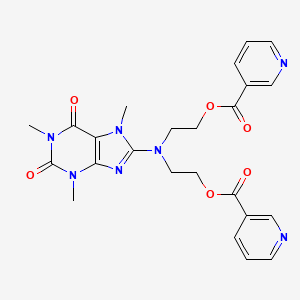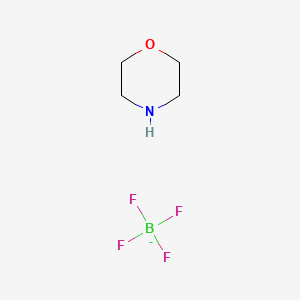
Morpholinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium tetrafluoroborate is an ionic compound composed of a morpholinium cation and a tetrafluoroborate anion. It is known for its stability and unique properties, making it a valuable additive in various scientific and industrial applications. The compound has garnered attention for its role in enhancing the performance and stability of perovskite solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholinium tetrafluoroborate can be synthesized through the reaction of morpholine with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, where morpholine acts as a base and reacts with tetrafluoroboric acid to form the desired ionic compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The process ensures high purity and yield of the compound, which is essential for its application in sensitive areas such as solar cell manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Complex Formation: It can form complexes with metal ions, enhancing its utility in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the products may include new ionic compounds with different anions .
Applications De Recherche Scientifique
Morpholinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as an additive in the synthesis of various organic and inorganic compounds.
Biology: The compound’s stability and ionic nature make it useful in biological studies, particularly in the stabilization of biomolecules.
Mécanisme D'action
The mechanism by which morpholinium tetrafluoroborate exerts its effects involves the interaction between the morpholinium cation and the tetrafluoroborate anion. The synergistic action of these ions improves the quality of perovskite films and passivates surface and bulk defects. This leads to notable enhancements in device performance and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium tetrafluoroborate: Similar in structure but with a methylammonium cation instead of a morpholinium cation.
Tetrapentylammonium bromide: Another ionic compound used in various applications, particularly in gas hydrate inhibition.
Uniqueness
Morpholinium tetrafluoroborate stands out due to its specific ionic composition, which provides unique stability and performance-enhancing properties, especially in the context of perovskite solar cells. Its ability to form stable complexes and improve material quality makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
19585-43-4 |
|---|---|
Formule moléculaire |
C4H9BF4NO- |
Poids moléculaire |
173.93 g/mol |
Nom IUPAC |
morpholine;tetrafluoroborate |
InChI |
InChI=1S/C4H9NO.BF4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;/q;-1 |
Clé InChI |
WTVDFRIZIJUKCC-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


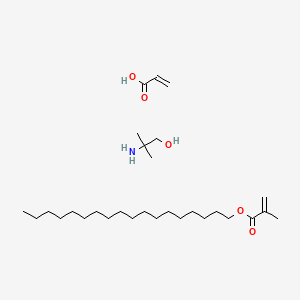
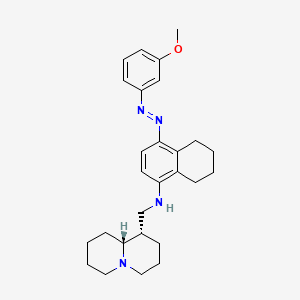
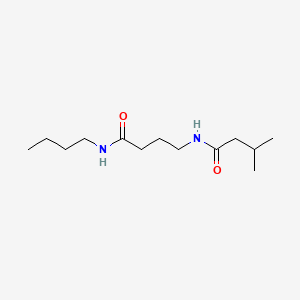
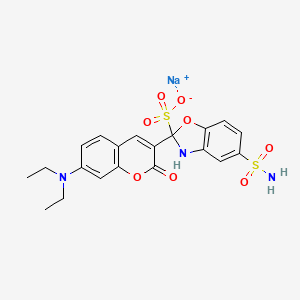
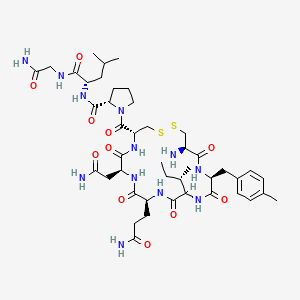
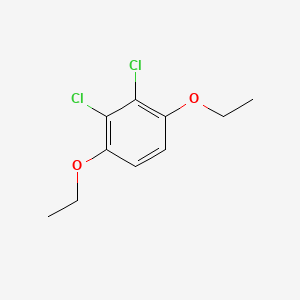
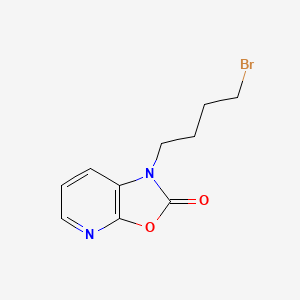
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)



